molecular formula C14H18N2O2 B2434870 (5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone CAS No. 2202420-74-2

(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone

Cat. No.: B2434870
CAS No.: 2202420-74-2
M. Wt: 246.31
InChI Key: ZMTPMOQBWMLNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Environmental Exposure to Pesticides

A study investigated the extent of environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in preschool children in South Australia. This research is crucial for understanding how similar compounds might interact with human metabolic pathways and their potential toxicological impacts. Such studies are vital for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).

Pharmacogenetics and Drug Toxicity

Familial Deficiency of Dihydropyrimidine Dehydrogenase

Research into the biochemical basis of familial pyrimidinemia and severe 5-fluorouracil-induced toxicity has shed light on how genetic factors can influence drug metabolism and toxicity. This area of study could be relevant for understanding the metabolism and potential toxic effects of similar complex organic compounds (Diasio et al., 1988).

Analytical Chemistry and Forensic Toxicology

Analytical Characterization of NPS

The analytical characterization of new psychoactive substances (NPS), including the identification and quantification of compounds in biological specimens, is crucial for forensic toxicology. Such methodologies can be applied to similar compounds to understand their distribution, metabolism, and potential toxicological effects in human tissues and fluids (Ameline et al., 2019).

Metabotropic Glutamate Receptor Studies

Human PET Studies of Metabotropic Glutamate Receptor Subtype 5

Research using 11C-ABP688, a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), highlights the application of PET imaging in studying receptor distribution in the human brain. This approach could potentially be adapted for compounds that target specific receptors or pathways in neurological research (Ametamey et al., 2007).

Properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-15(12-3-4-12)7-11(10)9-16/h1-2,5,10-12H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTPMOQBWMLNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.